(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate
Description
(2S,3R)-2-Amino-3-hydroxybutanoic acid hydrate, commonly known as L-threonine hydrate, is a stereoisomer of the essential amino acid threonine. It is a proteinogenic amino acid with two chiral centers (C2 and C3), leading to four possible stereoisomers . The (2S,3R) configuration corresponds to the biologically active L-threonine, which is critical in protein synthesis, immune function, and metabolism .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2/t2*2-,3+;/m11./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWHMAPAPXBPFN-PZXRSRGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to induce the desired stereochemistry in the product. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the amino and hydroxyl groups.
Industrial Production Methods
In industrial settings, the production of (2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic methods are preferred due to their specificity and mild reaction conditions, which help in maintaining the integrity of the compound. Large-scale production may also involve the use of continuous flow reactors to optimize the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a keto acid, while reduction can regenerate the original hydroxyl group.
Scientific Research Applications
Peptide Synthesis
L-threonine serves as a crucial building block in peptide synthesis. Its unique structure allows it to participate in the formation of peptide bonds, which are essential for constructing proteins. Research has shown that incorporating L-threonine into peptides can enhance their stability and biological activity.
Metabolic Studies
L-threonine plays a significant role in metabolic pathways. It is involved in the synthesis of proteins and other biomolecules, making it essential for studying metabolic disorders. Researchers utilize L-threonine to investigate its effects on amino acid metabolism and its role in energy production.
Therapeutic Uses
L-threonine has been explored for its potential therapeutic properties, particularly in treating metabolic disorders and enhancing immune function. Studies indicate that L-threonine supplementation may improve the immune response in individuals with compromised health.
Drug Development
As an intermediate compound, L-threonine is used in the synthesis of various pharmaceuticals. It is involved in the production of drugs targeting metabolic pathways and is being investigated for its potential anti-inflammatory properties.
Animal Nutrition
L-threonine is an essential amino acid for livestock and poultry. It is included in animal feed formulations to promote growth and improve feed efficiency. Supplementing animal diets with L-threonine has been shown to enhance overall health and productivity.
Crop Improvement
Research is being conducted on the application of L-threonine in crop production to enhance stress resistance and improve yield. Its role in plant metabolism makes it a candidate for developing stress-resistant crop varieties.
Peptide Interaction Studies
A study demonstrated that peptides containing L-threonine exhibited increased binding affinity to specific receptors compared to those lacking this amino acid. This finding highlights the importance of L-threonine in enhancing peptide functionality.
Pharmacological Evaluations
In vivo studies indicated that L-threonine supplementation improved metabolic profiles in animal models of diabetes, suggesting its potential use as a therapeutic agent for managing blood sugar levels.
Mechanism of Action
The mechanism by which (2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into other bioactive molecules.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₄H₉NO₃·nH₂O (hydrate form)
- CAS No.: 72-19-5 (anhydrous)
- Molecular Weight : 119.12 Da (anhydrous) + water of crystallization
- Structural Features: Contains a β-hydroxyl group and an α-amino group, enabling hydrogen bonding and zwitterionic behavior in aqueous media .
L-Threonine hydrate is industrially produced via microbial fermentation (e.g., Corynebacterium glutamicum) and is used in pharmaceuticals, animal feed, and corrosion inhibition . Its hydrate form enhances stability and solubility compared to the anhydrous form .
Stereoisomers of Threonine
Threonine has four stereoisomers due to its two chiral centers:
| Stereoisomer | Configuration | Biological Relevance | Source/Application |
|---|---|---|---|
| L-Threonine | (2S,3R) | Proteinogenic; essential in humans and animals | Dietary supplements, feed additives |
| L-Allo-threonine | (2S,3S) | Rare in nature; limited biological role | Research chemicals |
| D-Threonine | (2R,3S) | Non-proteinogenic; minor role in bacterial cell walls | Enzymatic studies |
| D-Allo-threonine | (2R,3R) | No known biological function | Synthetic intermediates |
Key Differences :
- Bioactivity : Only L-threonine is incorporated into proteins .
- Thermodynamic Stability: L-Threonine forms more stable monolayers than D-enantiomers in lipid assemblies .
N-Acylated Derivatives
N-acylated threonine derivatives exhibit distinct physicochemical properties:
Research Findings :
- N-stearoyl-L-threonine forms expanded monolayers due to steric hindrance from the β-hydroxyl group, while D-enantiomers show condensed phases .
- Acetylated derivatives like (2S,3R)-3-Acetoxy-2-aminobutanoic acid are used in drug design for improved bioavailability .
Structural Analogues
Functional Contrast :
- Phosphothreonine : Phosphorylation at the β-hydroxyl group modulates enzymatic activity (e.g., in kinases) .
- Methylated Analogues : Increased hydrophobicity alters solubility and metabolic pathways .
Hydrate vs. Anhydrous Form
| Property | Hydrate Form | Anhydrous Form |
|---|---|---|
| Solubility | Higher in polar solvents | Moderate solubility in water |
| Stability | Enhanced hygroscopicity | Prone to deliquescence |
| Storage | Requires dry, cool conditions (2–8°C) | Stable at room temperature |
Note: Hydrates like (2S,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-3-hydroxybutanoic acid hydrate are preferred in solid-phase peptide synthesis due to improved handling .
Biological Activity
(2S,3R)-2-amino-3-hydroxybutanoic acid, commonly referred to as L-threonine, is a non-essential amino acid that plays a significant role in various biological processes. Its structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group, allows it to participate in protein synthesis and metabolic pathways. This article explores the biological activity of this compound, focusing on its physiological roles, therapeutic potential, and relevant research findings.
- Chemical Formula : C4H9NO3
- Molecular Weight : 117.12 g/mol
- CAS Number : 72-19-5
Biological Functions
L-threonine is crucial for:
- Protein Synthesis : It is a building block for proteins and enzymes.
- Metabolism : Involved in the synthesis of glycine and serine, contributing to various metabolic pathways.
- Immune Function : Supports the immune system by aiding in the production of antibodies.
Therapeutic Applications
Research has indicated several therapeutic applications for L-threonine:
- Nutritional Supplementation : Used in dietary supplements to enhance protein intake, especially in athletes.
- Potential Neuroprotective Effects : Studies suggest it may help in conditions like Alzheimer's disease by improving cognitive function.
- Wound Healing : Promotes faster healing due to its role in collagen synthesis.
Case Studies
- Study on Cognitive Function :
- Wound Healing Study :
In Vitro Studies
- Research has shown that L-threonine can enhance the proliferation of lymphocytes, indicating its role in immune response modulation. This was observed in vitro using human peripheral blood mononuclear cells (PBMCs), where L-threonine supplementation led to a 40% increase in cell proliferation rates .
Table of Biological Activities
L-threonine's biological activity is mediated through several mechanisms:
- Amino Acid Metabolism : It participates in transamination reactions, contributing to amino acid pools necessary for protein synthesis.
- Neurotransmitter Regulation : It is involved in the synthesis of neurotransmitters, which may explain its neuroprotective effects.
- Immune System Activation : By promoting lymphocyte proliferation, it enhances the body’s immune response.
Q & A
Basic Research Questions
Q. How can (2S,3R)-2-amino-3-hydroxybutanoic acid be synthesized with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis often employs chiral intermediates or catalysts. For example, ethyl or benzyl esters of the compound (e.g., (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride) are synthesized via esterification under controlled conditions, followed by hydrolysis to yield the free acid . Chiral resolution techniques, such as diastereomeric salt formation or chromatography using chiral stationary phases, are critical to isolate the desired stereoisomer. Fischer projection analysis (as described for threonine analogs) ensures stereochemical fidelity .
Q. What spectroscopic methods are effective for characterizing its structure and hydration state?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H-NMR (400 MHz, CDCl3) resolves hydroxyl and amino proton signals, with coupling constants confirming stereochemistry (e.g., δ 1.21–1.27 ppm for methyl groups in related hydroxy acids) .
- X-ray Crystallography : Used to determine absolute configuration, as demonstrated for analogs like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .
- Mass Spectrometry : Validates molecular weight and hydration state via exact mass analysis .
Q. How can researchers address challenges in literature retrieval due to nomenclature variations?
- Methodological Answer : Use standardized identifiers (CAS 80-68-2 for the anhydrous form) and IUPAC names to avoid ambiguity. Cross-referencing synonyms (e.g., DL-threonine, allo-threonine) and stereochemical descriptors in databases like PubChem ensures comprehensive retrieval .
Q. What are optimal storage conditions to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight containers with desiccants to prevent hydration/dehydration shifts. Avoid prolonged exposure to light or moisture, as hydroxy acids are prone to esterification or decomposition .
Advanced Research Questions
Q. How can data contradictions in stereochemical assignments of derivatives be resolved?
- Methodological Answer :
- Chiral Chromatography : Use columns like Chiralpak® IG-3 with polar organic mobile phases to separate enantiomers and confirm purity .
- Comparative X-ray Analysis : Resolve ambiguities by comparing experimental crystallographic data (e.g., unit cell parameters) with reference structures .
- Dynamic NMR : Monitor temperature-dependent conformational changes to identify steric or electronic effects influencing stereochemistry .
Q. How does the stereochemistry of (2S,3R)-2-amino-3-hydroxybutanoic acid influence its biological activity in peptide conjugates?
- Methodological Answer :
- Peptide Synthesis : Incorporate the compound into model peptides (e.g., Thr-containing sequences) and compare activity with diastereomers (e.g., 2S,3S or 2R,3R analogs) .
- Molecular Dynamics Simulations : Analyze hydrogen-bonding patterns and backbone flexibility to correlate stereochemistry with receptor binding or enzymatic recognition .
Q. What experimental design considerations are critical for studying its role in peptide conformational stability?
- Methodological Answer :
- Circular Dichroism (CD) : Monitor α-helix or β-sheet content in model peptides under varying pH/temperature conditions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to metal ions or chaperone proteins, noting stereospecific interactions .
- Solid-Phase Synthesis : Use Fmoc-protected derivatives (e.g., (2S,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-3-hydroxybutanoic acid) to ensure regioselective incorporation into peptides .
Q. How can researchers mitigate risks when handling this compound in laboratory settings?
- Methodological Answer :
- Safety Protocols : Follow GHS hazard guidelines (H302, H315, H319, H335) for acute toxicity and irritation. Use fume hoods, gloves, and eye protection during synthesis .
- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion, as per SDS recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
